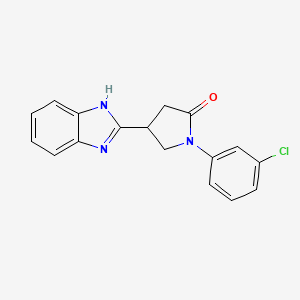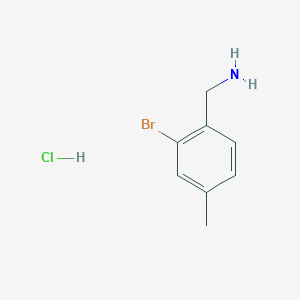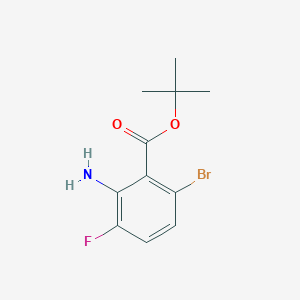
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H14ClN3O and its molecular weight is 311.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one and its derivatives have been studied for their synthesis and chemical transformations. One study discussed the chemical transformations of this compound, showing the synthesis of N-substituted benzimidazole derivatives. These derivatives were synthesized by alkylation and could lead to a range of 1,2-disubstituted benzimidazoles with potential for various applications (Vaickelionienė et al., 2012).
Biological Activity and Pharmacological Potential
- Several studies have focused on the biological activity and potential pharmacological applications of benzimidazole derivatives. These studies reveal that compounds like this compound and its analogs could be used as inhibitors in various biological processes, potentially leading to therapeutic applications. For instance, analogs based on this structure have been found to selectively inhibit heme oxygenase-2 activity, showing potential for pharmacological applications (Vlahakis et al., 2013).
Anticancer Activity
- Compounds structurally related to this compound have been synthesized and shown to exhibit anticancer activity. For example, a study on a pyrrolo[2,3-c]quinoline compound, structurally similar to the benzimidazole derivative, demonstrated cytotoxic potential against leukemia cell lines (Guillon et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives have been explored for their corrosion inhibition potential. A study synthesized new benzimidazole derivatives and tested their inhibitory properties on carbon steel in acidic solutions. This research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Rouifi et al., 2020).
Coordination Polymers and Fluorescent Sensors
- Research has been conducted on coordination polymers generated from benzimidazole derivatives, highlighting their potential use in materials science. These polymers have been found to exhibit interesting luminescent properties, suggesting applications in fluorescent sensors and other optoelectronic devices (Zhang et al., 2013).
Transdermal Absorption and Anti-HIV Activity
- Studies have also explored the transdermal absorption of benzimidazole compounds, particularly in the context of developing new inhibitors for the reverse transcriptase enzyme in HIV. These investigations provide insights into the factors affecting membrane absorption, which is crucial for the effectiveness of topical drug formulations (Álvarez-Figueroa et al., 2008).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-4-3-5-13(9-12)21-10-11(8-16(21)22)17-19-14-6-1-2-7-15(14)20-17/h1-7,9,11H,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIOJRFSJJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
![3-methyl-7-(3-phenylpropyl)-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2625517.png)
![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)


![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)

![2-[2-(4-chlorophenoxy)acetamido]benzoic acid](/img/structure/B2625532.png)

![2-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B2625535.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
